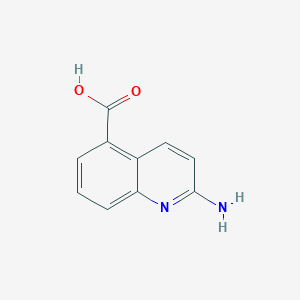

2-Aminoquinoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-5-4-6-7(10(13)14)2-1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEMCEKQBCNCGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=NC2=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652884 | |

| Record name | 2-Aminoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496806-75-8 | |

| Record name | 2-Aminoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Aminoquinoline-5-carboxylic acid synthesis and characterization"

An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminoquinoline-5-carboxylic acid

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with diverse biological activities. Among its derivatives, this compound is a particularly valuable building block. Its bifunctional nature—possessing a nucleophilic amino group at the 2-position and a carboxylic acid at the 5-position—allows for versatile modifications, making it a key intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors and antineoplastic compounds.[1][2] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization.

Part 1: Synthesis of this compound

Strategic Approach: The Friedländer Annulation

The most direct and widely adopted method for constructing the quinoline core is the Friedländer annulation, first reported by Paul Friedländer in 1882.[3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde).[5][6] The power of this approach lies in its convergence and ability to build the bicyclic quinoline system in a single transformative step.

The choice of the Friedländer synthesis is strategic due to its efficiency and the commercial availability of suitable starting materials. The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine, Lewis acids) or bases (e.g., potassium tert-butoxide, piperidine), allowing for optimization based on substrate reactivity and functional group tolerance.[3][5][7] Modern variations have even been developed under solvent-free or microwave-assisted conditions to improve yields and reduce environmental impact.[5]

Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed via two primary pathways, depending on the reaction conditions and substrates.[4][8]

-

Aldol Condensation First: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. This is followed by cyclization via intramolecular Schiff base formation (imine formation) and subsequent dehydration to yield the aromatic quinoline ring.[4][9]

-

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base between the amino group of the aryl component and the carbonyl of the methylene component. This is followed by an intramolecular aldol-type condensation and dehydration to form the final product.[4]

Below is a visualization of the general Friedländer synthesis pathway.

Caption: Generalized workflow of the Friedländer Annulation.

Detailed Experimental Protocol: Synthesis via Friedländer Annulation

This protocol describes a representative synthesis of this compound. The specific starting materials for this target would be 3-amino-4-formylbenzoic acid and a reagent like acetonitrile or a derivative that can provide the C2-N fragment under specific catalytic conditions.[2][10]

Materials:

-

3-amino-4-formylbenzoic acid (1 equivalent)

-

Benzyl cyanide (1.2 equivalents)

-

Potassium tert-butoxide (KOtBu) (2 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 3-amino-4-formylbenzoic acid and anhydrous DMF.

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add benzyl cyanide to the solution.

-

Slowly add potassium tert-butoxide in portions over 20-30 minutes. The reaction is exothermic, and the temperature should be monitored.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold water.

-

Acidify the aqueous solution to a pH of ~5-6 with 1 M HCl. A precipitate should form.

-

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water, followed by a small amount of cold ethyl acetate to remove non-polar impurities.

-

Dry the crude product under vacuum at 50°C overnight to yield this compound. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound. This self-validating system ensures the material is suitable for downstream applications in research and development.

Caption: Experimental workflow for characterization and QC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for polar carboxylic acids and allows for the observation of exchangeable protons (NH₂ and COOH).

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| COOH | ~13.0 | Broad singlet | Exchangeable with D₂O. |

| Aromatic H | 7.0 - 8.5 | Multiplets, Doublets | Complex pattern characteristic of the substituted quinoline ring. |

| NH₂ | ~6.5 - 7.5 | Broad singlet | Exchangeable with D₂O. |

Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxylic Acid) | ~165 - 175 | Downfield shift due to electronegative oxygens.[11] |

| Aromatic C | ~110 - 155 | Multiple signals corresponding to the 10 carbons of the quinoline core. |

| C-NH₂ | ~150 - 160 | Carbon directly attached to the amino group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired using a KBr pellet or an ATR accessory.

Expected IR Absorption Bands:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very broad, strong |

| N-H (Amine) | Stretching | 3300 - 3500 | Two medium peaks (symm. & asymm.) |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | Strong, sharp |

| C=C / C=N (Aromatic) | Stretching | 1500 - 1650 | Multiple medium to strong peaks |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[11][12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[13]

Expected Mass Spectrometry Data (ESI-MS):

| Ion | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 189.06 | Protonated molecular ion (Positive ion mode). |

| [M-H]⁻ | 187.05 | Deprotonated molecular ion (Negative ion mode). |

| [M-CO₂H]⁺ | 144.07 | Fragment corresponding to the loss of the carboxylic acid group. |

The molecular formula of this compound is C₁₀H₈N₂O₂, with a monoisotopic mass of 188.06 Da.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reversed-phase method is typically employed.[15][16]

Suggested HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[16]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the quinoline core has strong absorbance (e.g., 254 nm).[16]

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically desired for drug development applications.[17]

Conclusion

The synthesis and characterization of this compound can be reliably achieved through a well-established chemical pathway, the Friedländer annulation, followed by a systematic and multi-technique analytical validation. The protocols and expected data outlined in this guide provide researchers with a comprehensive framework to produce and verify this important chemical intermediate, ensuring its quality and suitability for advanced applications in medicinal chemistry and beyond. The combination of NMR, IR, and MS for structural confirmation, coupled with HPLC for purity assessment, constitutes a robust, self-validating workflow critical for scientific integrity.

References

- 1. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. echemi.com [echemi.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Aminoquinoline-6-carboxylic acid | C10H8N2O2 | CID 22018862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Aminoquinolines [Chemical Structural Class] | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoquinoline-5-carboxylic acid

Introduction: A Versatile Heterocyclic Building Block

2-Aminoquinoline-5-carboxylic acid is a bifunctional heterocyclic compound featuring the rigid, aromatic quinoline core. This scaffold is of significant interest to researchers in medicinal chemistry and materials science. The molecule's unique architecture, possessing a basic amino group at the 2-position and an acidic carboxylic acid group at the 5-position, imparts amphoteric properties and offers multiple reaction sites for synthetic elaboration. Quinoline derivatives are known to exhibit a wide range of biological activities, and the strategic placement of these functional groups makes this compound a valuable starting material for the synthesis of novel therapeutic agents and functional materials.[1][2]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also field-proven methodologies for empirical determination. Understanding these fundamental properties is a critical first step in rational drug design, formulation development, and chemical synthesis, as they govern the compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Core Physicochemical Identifiers

A consistent and accurate identification of a chemical entity is paramount for regulatory, safety, and research purposes. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 496806-75-8 | [3][4] |

| Molecular Formula | C₁₀H₈N₂O₂ | [3][4] |

| Molecular Weight | 188.18 g/mol | [4] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)N=C(C=C2)N | |

| InChIKey | Not readily available |

Physical State and Solubility Profile

The physical state and solubility are foundational properties that influence a compound's handling, formulation, and biological availability. While specific experimental data for this compound is sparse in publicly available literature, we can infer expected characteristics from analogous structures and outline robust methods for their determination.

Appearance and Melting Point

-

Expected Appearance: Based on related compounds such as 2-aminoquinoline ("White to Light yellow to Green powder to crystal") and quinoline-5-carboxylic acid ("White to cream to pale brown to pale gray powder"), this compound is expected to be a crystalline solid at room temperature, likely with a color ranging from off-white to pale yellow.[5][6]

-

Melting Point (MP): A sharp melting point is a primary indicator of purity. The melting point for this specific compound is not documented in the provided sources. For context, the parent amine, 2-aminoquinoline, has a melting point in the range of 126-132 °C, while the parent acid, quinoline-5-carboxylic acid, melts at a much higher temperature of 295-305 °C.[5][6][7][8] The presence of both functional groups, allowing for strong intermolecular hydrogen bonding (both as a donor and acceptor), suggests that the melting point of this compound will be significantly high, likely closer to that of quinoline-5-carboxylic acid. Empirical determination is essential for confirmation.

Solubility

Solubility is a critical determinant of a drug candidate's bioavailability. The amphoteric nature of this compound, containing both a basic amine and an acidic carboxylate, suggests its aqueous solubility will be highly pH-dependent.

-

Expected Solubility Profile:

-

In acidic solutions (low pH) , the amino group will be protonated (-NH₃⁺), increasing aqueous solubility.

-

In alkaline solutions (high pH) , the carboxylic acid group will be deprotonated (-COO⁻), also enhancing aqueous solubility.

-

At its isoelectric point (pI) , the molecule will exist predominantly as a zwitterion with minimal net charge, leading to its lowest aqueous solubility.

-

In organic solvents, solubility is expected to be higher in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO, compared to nonpolar solvents like hexanes. The parent compound, 2-aminoquinoline, is noted to be soluble in methanol and chloroform.[8][9]

-

A standard and reliable method for determining aqueous solubility is the shake-flask method.[10]

Acid-Base Properties (pKa)

The acid dissociation constant(s), or pKa, are critical for predicting the ionization state of a molecule at a given pH. This profoundly impacts solubility, membrane permeability, and receptor-binding interactions. As an amphoteric molecule, this compound will have at least two pKa values:

-

pKa₁ (Acidic): Associated with the dissociation of the protonated amino group (quinolinium-NH₃⁺ ⇌ quinoline-NH₂ + H⁺).

-

pKa₂ (Basic): Associated with the dissociation of the carboxylic acid group (-COOH ⇌ -COO⁻ + H⁺).

The pKa of the parent 2-aminoquinoline is approximately 3.43.[8] The carboxylic acid group on the quinoline ring will influence this value. Potentiometric titration is the gold-standard method for the experimental determination of pKa values.[10]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups.[11][12]

-

~3400-3300 cm⁻¹: N-H stretching from the primary amine.

-

~3300-2500 cm⁻¹: A very broad O-H stretching band from the hydrogen-bonded carboxylic acid.[12]

-

~1710-1680 cm⁻¹: A strong C=O stretching from the carboxylic acid carbonyl.[12]

-

~1620-1550 cm⁻¹: N-H bending and C=C/C=N stretching from the quinoline ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display distinct signals for the aromatic protons on the quinoline ring, typically in the 7.0-9.0 ppm range. A broad singlet for the -NH₂ protons will be present, and a highly deshielded, broad singlet for the carboxylic acid -OH proton will appear far downfield, often >10-12 ppm.[12]

-

¹³C NMR: Aromatic carbons will resonate between ~110-150 ppm. The carbonyl carbon of the carboxylic acid is expected in the ~165-185 ppm region.[12]

-

-

UV-Vis Spectroscopy: Quinoline and its derivatives are chromophoric and absorb UV radiation.[13] The exact absorption maxima (λ_max) will depend on the solvent, but the extended π-system of the quinoline ring suggests strong absorbance in the UV region, likely with multiple bands.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally related compounds like 2-aminoquinoline and other quinoline carboxylic acids, caution is warranted.

-

Potential Hazards: Assumed to be an irritant. May cause skin irritation and serious eye irritation/damage.[7][14] May be harmful if swallowed.[7]

-

Recommended Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Avoid generating dust.[14]

-

Wash hands thoroughly after handling.[14]

-

Store in a tightly closed container in a dry, cool place away from incompatible materials like strong oxidizing agents.[14]

-

Detailed Experimental Protocols

The following protocols provide a self-validating framework for determining key physicochemical properties.

Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a ramp rate of approximately 10-20 °C/minute for an initial rapid scan. Once an approximate melting range is found, repeat with a fresh sample, heating rapidly to ~20 °C below the expected melting point, then reducing the ramp rate to 1-2 °C/minute.

-

Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point). A pure compound should have a sharp melting range of <2 °C.

Protocol: Aqueous Solubility (Shake-Flask Method)

-

System Preparation: Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.

-

Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand, or centrifuge at a low speed, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Prepare a standard curve of the compound with known concentrations. Dilute the filtered sample and analyze it using a validated HPLC-UV method. Determine the concentration of the saturated solution by comparing its response to the standard curve. This concentration is the equilibrium solubility.

Protocol: pKa Determination (Potentiometric Titration)

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa values.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of degassed, deionized water. If aqueous solubility is low, a water-cosolvent system (e.g., water-methanol) may be used, and the results extrapolated to 0% cosolvent.

-

Titration (Acidification): Begin stirring the solution and record the initial pH. Add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) using a burette. Record the pH after each addition, allowing the reading to stabilize. Continue well past the first equivalence point.

-

Titration (Alkalization): In a separate experiment, titrate a fresh sample solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative (ΔpH/ΔV) can be plotted against volume to accurately determine the equivalence points (where the derivative is maximal).

References

- 1. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 496806-75-8 | 2-aMino-quinoline-5-carboxylic acid | Next Peptide [nextpeptide.com]

- 5. 2-Aminoquinoline | 580-22-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. Quinoline-5-carboxylic acid, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Aminoquinoline CAS#: 580-22-3 [m.chemicalbook.com]

- 9. 2-Aminoquinoline | 580-22-3 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of 2-Aminoquinoline-4-carboxylic acid

A Note on Data Availability: Initial investigations for the spectroscopic profile of 2-Aminoquinoline-5-carboxylic acid revealed a lack of comprehensive, publicly available experimental data (NMR, IR, MS). To fulfill the objective of providing a detailed technical guide, this document will focus on the closely related, well-characterized isomer, 2-Aminoquinoline-4-carboxylic acid . The principles and methodologies described herein are directly applicable to the analysis of other quinoline-based structures.

Introduction: The Analytical Imperative for Substituted Quinolines

2-Aminoquinoline-4-carboxylic acid belongs to a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and bioactive molecules. The quinoline scaffold is central to antimalarial drugs, kinase inhibitors, and various therapeutic agents. Consequently, the unambiguous structural confirmation of novel quinoline derivatives is a critical step in drug discovery and development.

This guide provides a detailed examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of 2-Aminoquinoline-4-carboxylic acid. As a Senior Application Scientist, the focus is not merely on the data itself, but on the scientific rationale behind the spectral features and the experimental design required to obtain high-fidelity results.

Molecular Structure and Analytical Overview

The structural integrity of 2-Aminoquinoline-4-carboxylic acid is confirmed by integrating data from multiple spectroscopic sources. Each technique provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating analytical system.

-

¹H and ¹³C NMR map the carbon-hydrogen framework, revealing the electronic environment of each atom.

-

IR Spectroscopy identifies key functional groups, notably the carboxylic acid and amino moieties, and provides insight into hydrogen bonding.

-

Mass Spectrometry determines the molecular weight and offers structural clues through controlled fragmentation analysis.

Below is a diagram of the 2-Aminoquinoline-4-carboxylic acid structure with standardized numbering for spectroscopic assignment.

Caption: Structure of 2-Aminoquinoline-4-carboxylic acid with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The chemical shifts (δ) are indicative of the local electronic environment, while spin-spin coupling provides information about neighboring protons.

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the polar carboxylic acid and amino groups and allows for the observation of exchangeable protons (NH₂ and COOH).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire data at a controlled temperature (e.g., 298 K).

-

Use a standard 90° pulse sequence.

-

Set a spectral width of approximately 16 ppm.

-

Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons, including those on the aromatic ring.

-

The number of scans should be a multiple of 8 (e.g., 16 or 32) to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) with an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

¹H NMR Data Interpretation

The aromatic region of the spectrum is particularly informative. The electron-donating amino group at C2 and the electron-withdrawing carboxylic acid group at C4 significantly influence the chemical shifts of the protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H3 | ~6.8 - 7.0 | Singlet (s) | N/A | Shielded by the strong electron-donating NH₂ group at C2. Appears as a singlet due to no adjacent protons. |

| H5 | ~8.0 - 8.2 | Doublet (d) | ~8.4 | Deshielded due to its peri-position relative to the carboxylic acid group. Coupled to H6. |

| H6 | ~7.4 - 7.6 | Triplet (t) | ~7.5 | Typical aromatic proton coupled to both H5 and H7. |

| H7 | ~7.7 - 7.9 | Triplet (t) | ~7.8 | Typical aromatic proton coupled to both H6 and H8. |

| H8 | ~7.9 - 8.1 | Doublet (d) | ~8.2 | Deshielded by the ring nitrogen. Coupled to H7. |

| NH₂ | ~7.5 (broad) | Singlet (br s) | N/A | Exchangeable proton; chemical shift is concentration-dependent. |

| COOH | ~13.0 (broad) | Singlet (br s) | N/A | Highly deshielded, exchangeable acidic proton. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~155 | Attached to the electron-donating amino group, resulting in a downfield shift. |

| C3 | ~108 | Shielded by the adjacent amino group. |

| C4 | ~140 | Attached to the electron-withdrawing carboxylic acid group. |

| C4a | ~148 | Quaternary carbon at the ring junction. |

| C5 | ~128 | Aromatic CH. |

| C6 | ~125 | Aromatic CH. |

| C7 | ~130 | Aromatic CH. |

| C8 | ~122 | Aromatic CH. |

| C8a | ~118 | Quaternary carbon adjacent to the ring nitrogen. |

| COOH | ~168 | Characteristic chemical shift for a carboxylic acid carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups based on their characteristic vibrational frequencies.

Experimental Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Validation: Perform a background scan immediately before the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

IR Data Interpretation

The IR spectrum of 2-Aminoquinoline-4-carboxylic acid is dominated by features from the carboxylic acid and amino groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Description |

| 3400 - 3300 | N-H Stretch | Medium | Asymmetric and symmetric stretching of the primary amine (-NH₂). |

| 3300 - 2500 | O-H Stretch | Strong, Very Broad | Characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group. |

| ~1700 | C=O Stretch | Strong, Sharp | Carbonyl stretch of the carboxylic acid. Its position indicates it is likely part of a dimeric, hydrogen-bonded structure. |

| ~1620 | N-H Bend | Medium | Scissoring vibration of the primary amine. |

| 1600 - 1450 | C=C & C=N Stretch | Medium-Strong | Aromatic ring stretching vibrations. |

| ~1250 | C-O Stretch | Strong | Stretching vibration of the C-O single bond in the carboxylic acid. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable information about the molecule's connectivity. Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution directly or via LC.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow) to optimize for the [M+H]⁺ ion.

-

Acquire a full scan mass spectrum (e.g., m/z 50-500).

-

-

Tandem MS (MS/MS):

-

Select the protonated molecular ion ([M+H]⁺, m/z 189.06) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

-

Acquire the product ion spectrum.

-

MS Data Interpretation

-

Molecular Ion: The molecular formula is C₁₀H₈N₂O₂ with a monoisotopic mass of 188.06 Da. In positive ion ESI-MS, the expected protonated molecular ion [M+H]⁺ is observed at m/z 189.06 .

-

Key Fragmentations: Tandem MS/MS analysis of the m/z 189 precursor ion reveals characteristic losses.

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of the title compound.

-

Loss of Water (H₂O): A primary loss from the carboxylic acid group yields a fragment at m/z 171 .

-

Loss of Carbon Monoxide (CO): Decarbonylation following the loss of water can lead to a fragment at m/z 143 .

-

Loss of Formic Acid (HCOOH): A concerted loss can result in a fragment at m/z 143 .

Integrated Spectroscopic Analysis

No single technique provides absolute structural proof. The strength of this analysis lies in the convergence of all data points:

-

MS establishes the molecular formula (C₁₀H₈N₂O₂) with a protonated mass of m/z 189.

-

IR confirms the presence of the key -NH₂, -COOH, and quinoline functional groups.

-

¹³C NMR verifies the existence of 10 distinct carbon environments, including the characteristic C=O at ~168 ppm.

-

¹H NMR provides the final, detailed proof, showing the specific proton arrangement and electronic effects of the substituents on the quinoline ring, which is consistent with the proposed 2-amino-4-carboxy substitution pattern.

This integrated and self-validating workflow ensures the highest level of confidence in the structural assignment of 2-Aminoquinoline-4-carboxylic acid, a critical requirement for its application in research and development.

The Emerging Therapeutic Potential of 2-Aminoquinoline-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The quinoline nucleus represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold that has been ingeniously decorated by medicinal chemists to elicit a remarkable spectrum of biological responses. From the historical triumphs of quinine in combating malaria to the contemporary success of fluoroquinolone antibiotics, the quinoline motif has consistently proven its value in the development of impactful therapeutics. This guide delves into a specific, yet underexplored, subclass: the 2-aminoquinoline-5-carboxylic acid derivatives. While direct and extensive research on this precise scaffold remains nascent, this document will synthesize the wealth of knowledge surrounding structurally related quinoline derivatives to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. By examining the established biological activities, mechanisms of action, and synthetic strategies of closely related analogues, we aim to illuminate the therapeutic promise of this compound derivatives and to provide a roadmap for their future exploration.

I. The Quinoline Core: A Foundation of Diverse Biological Activity

The inherent biological activity of the quinoline ring system is vast and well-documented.[1] Derivatives have demonstrated potent efficacy across a range of therapeutic areas, including:

-

Anticancer: Exhibiting cytotoxicity against numerous cancer cell lines through various mechanisms like cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[3][4]

-

Antimicrobial: Displaying broad-spectrum activity against bacteria and fungi, often by targeting essential enzymes like DNA gyrase.

-

Anti-inflammatory: Modulating inflammatory pathways to reduce the production of pro-inflammatory mediators.[5][6]

-

Antimalarial: Interfering with the life cycle of the Plasmodium parasite.[2]

The strategic placement of substituents on the quinoline scaffold is paramount in dictating the specific biological activity and potency of the resulting derivatives. The 2-amino and 5-carboxylic acid moieties of our core topic are expected to play crucial roles in defining the pharmacological profile of these compounds.

II. Synthetic Strategies: Building the this compound Scaffold

While specific protocols for the synthesis of a diverse library of this compound derivatives are not extensively reported, established methodologies for the synthesis of substituted quinolines can be adapted. Key synthetic strategies include:

-

Friedländer Annulation: A classic and versatile method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[7] This approach could be adapted by utilizing a suitably substituted 2-aminobenzaldehyde or 2-aminoketone precursor bearing a cyano or ester group at the 5-position, which can be subsequently hydrolyzed to the carboxylic acid. The amino group at the 2-position can be introduced from a reactant containing an α-amino nitrile.

-

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines, an α,β-unsaturated carbonyl compound, and an oxidizing agent.[8] Modifications of this method could be explored to incorporate the desired functionalities.

-

Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids.[7] While this typically yields a 4-carboxylic acid, variations in starting materials and reaction conditions could potentially be explored for the synthesis of 5-carboxylic acid derivatives.

-

Combes Quinoline Synthesis: This involves the acid-catalyzed cyclization of β-amino enones derived from the condensation of anilines and 1,3-dicarbonyl compounds.[7]

A generalized workflow for the synthesis of a library of this compound derivatives for structure-activity relationship (SAR) studies is proposed below.

III. Anticancer Activity: A Promising Frontier

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[3][4] Derivatives substituted at the 2-position have demonstrated significant cytotoxic activity against a broad range of cancer cell lines, including breast, colon, lung, and leukemia.[3]

Structure-Activity Relationship (SAR) Insights from Related Compounds

While specific SAR data for this compound derivatives is limited, studies on related quinoline structures provide valuable insights:

-

Substitution at the 2-position: The nature of the substituent at the C2 position is critical for anticancer activity. The presence of an amino group, as in our core scaffold, is a common feature in many biologically active quinolines.[9]

-

Substitution at the 4-position: A variety of substituents at the C4 position have been shown to influence anticancer potency.[9]

-

Substitution on the Benzenoid Ring: Modifications on the benzene ring of the quinoline nucleus, such as at the C5, C6, C7, and C8 positions, can significantly impact activity.[10] The presence of a carboxylic acid at C5 is a key feature of the target scaffold and is expected to influence both the pharmacokinetic and pharmacodynamic properties of the molecules.

Potential Mechanisms of Anticancer Action

Based on the mechanisms of action of other quinoline derivatives, this compound analogues may exert their anticancer effects through:

-

Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[11]

-

Topoisomerase Inhibition: Quinolines can intercalate with DNA and inhibit the function of topoisomerases, leading to DNA damage and apoptosis.[11]

-

Induction of Apoptosis: These derivatives may trigger programmed cell death through various signaling pathways.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer potential of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]

Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

96-well plates.

-

This compound derivatives (test compounds).

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

IV. Antimicrobial Activity: Combating Infectious Diseases

Quinolone and quinoline derivatives are renowned for their potent antimicrobial properties. The incorporation of an amino group at the C2 position and a carboxylic acid at the C5 position could lead to novel compounds with significant activity against a range of bacterial and fungal pathogens.

Potential Mechanisms of Antimicrobial Action

The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[13] The carboxylic acid moiety is often crucial for binding to these enzymes. This compound derivatives may also exert their antimicrobial effects through other mechanisms, such as disruption of the cell membrane or inhibition of other essential enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Objective: To determine the MIC of the test compounds against various bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Fungal strains (e.g., Candida albicans, Aspergillus flavus).

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

96-well microtiter plates.

-

This compound derivatives (test compounds).

-

Bacterial or fungal inoculum.

-

Resazurin solution (optional, as a viability indicator).

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well containing the test compound. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. If using a viability indicator like resazurin, a color change will indicate microbial growth.

V. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents.[5][6] They can modulate key inflammatory pathways and reduce the production of pro-inflammatory cytokines.

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit signaling pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in the inflammatory response.[15] Inhibition of this pathway can lead to a decrease in the expression of pro-inflammatory genes.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a common in vitro model to screen for anti-inflammatory activity. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator.

Objective: To evaluate the ability of the test compounds to inhibit LPS-induced NO production in macrophage cells.

Materials:

-

Macrophage cell line (e.g., RAW 264.7).

-

Cell culture medium (e.g., DMEM) with FBS and antibiotics.

-

24-well plates.

-

Lipopolysaccharide (LPS).

-

This compound derivatives (test compounds).

-

Griess reagent.

-

Sodium nitrite standard solution.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 24-well plates and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix an aliquot of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite in the supernatant using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration.

VI. Concluding Remarks and Future Directions

The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. The wealth of data on the diverse biological activities of related quinoline derivatives strongly suggests that this scaffold is a fertile ground for the development of new anticancer, antimicrobial, and anti-inflammatory drugs.

Future research should focus on:

-

Systematic Synthesis: The development of robust and efficient synthetic routes to generate a diverse library of this compound derivatives is crucial for comprehensive SAR studies.

-

In-depth Biological Evaluation: Rigorous screening of these derivatives against a wide panel of cancer cell lines, microbial strains, and in various inflammatory models will be necessary to identify lead compounds.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of action of the most potent derivatives will be essential for their optimization and further development.

This technical guide provides a foundational framework for initiating research into this promising class of compounds. The convergence of established quinoline chemistry with the unique structural features of the this compound core holds the potential to yield a new generation of innovative and effective therapeutics.

VII. References

-

Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631–646.

-

Cheng, C. H., et al. (2007). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Bioorganic & Medicinal Chemistry, 15(24), 7624-7633.

-

Bhagare, R. J. (2019). SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.

-

Janecka, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3245.

-

Al-Ostath, O. A., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(19), 4429.

-

BenchChem. (2025). Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide.

-

Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 666-678.

-

Al-Warhi, T., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1735.

-

Wallén, E. A. A., et al. (2007). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 50(23), 5665–5675.

-

Shanley, K. L., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100508.

-

Ali, I., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(37), 21946-21975.

-

Singh, A., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

-

Singh, A., & Kumar, A. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Al-Ostath, O. A., et al. (2020). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Molecules, 25(19), 4429.

-

Kumar, S., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 7(10), 246-252.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

-

Alam, M. A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 59-69.

-

Wang, Y., et al. (2020). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Scientific Reports, 10(1), 1-13.

-

Dunn, A. D., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry, 62(2), 148-152.

-

Kumar, A., et al. (2012). Synthesis and antibacterial activities of some substituted 2-styrylquinolines. Der Pharma Chemica, 4(3), 1102-1107.

-

Safavi, M., et al. (2016). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 811.

-

El-Sayed, W. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198.

-

El-Sayed, W. M., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198.

-

Klier, L., et al. (2011). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 9(21), 7410-7413.

-

Hsieh, P.-C., et al. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. Molecules, 24(6), 1162.

-

PrepChem.com. (n.d.). Preparation of 2-aminoquinoline.

-

Wallén, E. A. A., et al. (2007). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 50(23), 5665-5675.

-

Khan, I., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(15), 5716.

-

del Olmo, E., et al. (2010). Anti-inflammatory 2-aminoquinolines obtained using MAOS. Molecules, 15(1), 169-181.

-

Janardhanan, N., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(4), 1-32.

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides.

-

Wang, Y., et al. (2022). Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Phytochemistry, 198, 113164.

-

Gouda, M., & El-Bana, G. G. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 19(5), 594-610.

-

Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94.

-

Kumar, A., et al. (2025). Quinoline carboxamide core moiety-based compounds inhibit P. falciparum falcipain-2: Design, synthesis and antimalarial efficacy studies. ResearchGate.

-

Singh, A., & Kumar, A. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6524-6541.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. iipseries.org [iipseries.org]

- 9. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

2-Aminoquinoline-5-carboxylic Acid: A Technical Guide for Advanced Fluorescent Probe Applications

Foreword: Unveiling the Potential of a Versatile Fluorophore

In the dynamic landscape of molecular probes, the quest for fluorophores with tunable properties, environmental sensitivity, and versatile conjugation chemistry is perpetual. Among the myriad of heterocyclic scaffolds, the quinoline nucleus has consistently demonstrated its utility in the design of sophisticated fluorescent sensors and labels. This technical guide focuses on a specific, yet highly promising derivative: 2-Aminoquinoline-5-carboxylic acid (2-AQC). While its isomers and other derivatives have been more extensively characterized, this guide aims to consolidate the available knowledge and provide a forward-looking perspective on the untapped potential of 2-AQC for researchers, scientists, and drug development professionals. We will delve into its core photophysical principles, offer insights into its synthesis and functionalization, and present detailed, field-proven protocols for its application in cutting-edge research.

The 2-Aminoquinoline Scaffold: A Foundation for Intrinsic Fluorescence

The fluorescence of 2-aminoquinoline and its derivatives originates from the π-conjugated system of the quinoline ring. The amino group at the 2-position acts as an electron-donating group, influencing the electronic distribution within the aromatic system and thereby modulating the photophysical properties. The carboxylic acid moiety at the 5-position provides a crucial handle for covalent attachment to a wide range of biomolecules, making 2-AQC a versatile tool for targeted labeling.

The photophysical properties of aminoquinoline derivatives are known to be sensitive to their local environment.[1][2] This solvatochromism, or change in fluorescence characteristics with solvent polarity, is a key feature that can be exploited for sensing applications. For instance, a shift in the emission spectrum or a change in fluorescence intensity can indicate alterations in the polarity of a protein's binding pocket or a change in the local pH.

Table 1: Inferred Photophysical Properties of this compound (2-AQC)

| Property | Inferred Value/Range | Influencing Factors |

| Excitation Maximum (λex) | ~320 - 360 nm | Solvent polarity, pH, conjugation |

| Emission Maximum (λem) | ~400 - 480 nm | Solvent polarity, pH, conjugation |

| Quantum Yield (Φ) | Moderate to High | Solvent, temperature, presence of quenchers |

| Fluorescence Lifetime (τ) | Nanosecond range | Environment, conjugation |

Note: These values are estimations based on the properties of similar aminoquinoline derivatives and should be experimentally verified.

Synthesis and Derivatization: Crafting the Probe for Purpose

The synthesis of 2-aminoquinoline derivatives can be achieved through various established organic chemistry routes. A common method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3] The carboxylic acid functionality can be introduced either on the starting materials or through subsequent modification of the quinoline core.

The true power of 2-AQC lies in its carboxylic acid group, which serves as a versatile point of attachment. This functional group can be readily activated to form covalent bonds with primary amines, a common functional group in biomolecules such as proteins and peptides.

General Principle of Amine-Reactive Labeling

The carboxylic acid of 2-AQC can be converted into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or an acyl chloride. This activated form then readily reacts with the primary amino groups (e.g., the N-terminus of a peptide or the side chain of a lysine residue) to form a stable amide bond.

Caption: General workflow for labeling biomolecules with 2-AQC.

Applications as a Fluorescent Molecular Probe

The unique combination of a fluorescent quinoline core and a reactive carboxylic acid handle makes 2-AQC a powerful tool for a variety of applications in research and drug development.

Sensing of Metal Ions

Aminoquinoline derivatives have been widely explored as fluorescent sensors for metal ions.[4][5] The nitrogen atom in the quinoline ring and the amino group can act as a chelating site for metal ions. Upon binding, the photophysical properties of the fluorophore can be significantly altered, leading to a "turn-on" or "turn-off" fluorescent response. This principle can be applied to develop selective and sensitive assays for the detection of biologically and environmentally important metal ions.

Experimental Protocol: Screening for Metal Ion Sensing with 2-AQC

-

Reagent Preparation:

-

Prepare a stock solution of 2-AQC (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or ethanol).

-

Prepare stock solutions (e.g., 10 mM) of various metal ion salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, etc.) in deionized water.

-

Prepare a buffer solution appropriate for the desired experimental conditions (e.g., HEPES or Tris-HCl at pH 7.4).

-

-

Fluorescence Measurement:

-

In a quartz cuvette, prepare a solution of 2-AQC at a final concentration of 1-10 µM in the chosen buffer.

-

Record the baseline fluorescence emission spectrum of the 2-AQC solution using a spectrofluorometer.

-

Sequentially add small aliquots of each metal ion stock solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

-

A significant change in fluorescence intensity upon the addition of a specific metal ion indicates a sensing event.

-

References

- 1. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Photostability of 2-Aminoquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline-5-carboxylic acid and its derivatives represent a promising class of compounds in medicinal chemistry, with potential applications ranging from anticancer to anti-inflammatory agents.[1] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount. Among these, photostability—the intrinsic capacity of a molecule to resist degradation upon exposure to light—is a critical quality attribute.[2] Photodegradation can lead to a loss of potency, the formation of toxic byproducts, and altered bioavailability, thereby compromising the safety and efficacy of a drug product.[2]

This technical guide provides a comprehensive framework for assessing the photostability of this compound. In the absence of specific literature on this particular molecule, this document synthesizes established principles of quinoline chemistry, regulatory guidelines on photostability testing, and field-proven analytical methodologies. The objective is to equip researchers with the necessary knowledge and experimental protocols to rigorously evaluate the photostability of this compound and its derivatives.

Physicochemical Properties and Predicted Photoreactivity

| Property | Predicted Characteristic | Rationale |

| UV-Visible Absorption | Strong absorption in the UVA and UVB regions. | The quinoline ring system is a chromophore that absorbs UV radiation. The amino and carboxylic acid groups can act as auxochromes, potentially shifting the absorption maxima. |

| Photoreactivity | Susceptible to photodegradation. | Aromatic amines and carboxylic acids can be photolabile. The quinoline ring itself can undergo photo-oxidation and rearrangement. |

| Potential Degradation Pathways | Oxidation of the amino group, decarboxylation, and hydroxylation of the quinoline ring. | Based on known degradation pathways of quinoline and related aromatic compounds.[3][4] |

Regulatory Framework for Photostability Testing

The International Council for Harmonisation (ICH) has established guidelines for the photostability testing of new drug substances and products, outlined in document ICH Q1B.[5][6][7] This guideline provides a standardized approach to assessing the light sensitivity of pharmaceuticals and is a critical component of the drug development and registration process.

Key Aspects of ICH Q1B:

-

Light Sources: The guideline specifies the use of a light source that emits both visible and ultraviolet (UV) light, with a spectral distribution similar to that of natural daylight.[8]

-

Exposure Levels: A minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter is required for confirmatory studies.[8][9]

-

Sample Presentation: Samples should be exposed to the light source in a way that maximizes their surface area, and control samples protected from light should be analyzed concurrently.[8]

Experimental Assessment of Photostability

A comprehensive evaluation of the photostability of this compound involves a combination of forced degradation studies and confirmatory testing.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical first step in understanding the photodegradation profile of a new chemical entity.[2] These studies are designed to accelerate the degradation process, allowing for the rapid identification of potential degradants and the development of stability-indicating analytical methods.[10]

Experimental Workflow for Forced Degradation:

References

- 1. benchchem.com [benchchem.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. jordilabs.com [jordilabs.com]

- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

The Emerging Potential of 2-Aminoquinoline-5-carboxylic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this privileged heterocyclic family, 2-aminoquinoline derivatives have garnered significant attention for their diverse pharmacological activities. This technical guide focuses on a specific, yet underexplored, member of this class: 2-Aminoquinoline-5-carboxylic acid . While direct extensive research on this particular molecule is nascent, this document will provide an in-depth analysis of its potential applications by synthesizing information from closely related analogues and the fundamental principles of medicinal chemistry. We will explore its synthesis, physicochemical properties, and prospective therapeutic applications, particularly in oncology and inflammation, supported by detailed experimental methodologies and logical frameworks for drug design.

Introduction: The Quinoline Scaffold and the Significance of the 2-Amino Substituent

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active compounds, including a number of approved drugs.[1] Its rigid structure provides a robust framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of an amino group at the 2-position significantly modulates the electronic properties of the quinoline ring system, enhancing its potential for hydrogen bonding and serving as a versatile synthetic handle for further derivatization. Derivatives of 2-aminoquinoline have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2]

Physicochemical Properties and the Strategic Importance of the 5-Carboxylic Acid Moiety

The inclusion of a carboxylic acid group at the 5-position of the 2-aminoquinoline scaffold is anticipated to confer several key physicochemical properties that are advantageous for drug development.

Physicochemical Profile of Related Scaffolds:

| Compound | Molecular Weight ( g/mol ) | LogP | pKa |

| 2-Aminoquinoline | 144.17 | 1.87 | 7.3 |

| Quinoline-5-carboxylic acid | 173.17 | 2.2 | ~4-5 (acidic) |

Data sourced from PubChem and other chemical databases.

The carboxylic acid moiety introduces a polar, ionizable group, which can significantly impact solubility, a critical parameter for drug formulation and bioavailability. Furthermore, the carboxylic acid can act as a key pharmacophoric feature, participating in hydrogen bonding and ionic interactions with target proteins. It can also serve as a bioisostere for other functional groups or act as a chelating agent for metal ions, a property that has been implicated in the mechanism of action of some quinoline-based drugs.[3]

Synthetic Strategies for this compound

While a definitive, optimized synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised by adapting established methodologies for quinoline synthesis. The Friedländer annulation and strategies involving the amination of quinoline N-oxides are particularly relevant.

Proposed Synthetic Pathway via Modified Friedländer Annulation

A logical approach involves the condensation of a suitably substituted 2-aminobenzaldehyde or 2-aminoketone with a carbonyl compound containing an α-methylene group.

Conceptual Experimental Protocol:

-

Starting Material Synthesis: Preparation of 2-amino-3-formylbenzoic acid or a protected derivative. This can be a multi-step process starting from commercially available precursors.

-

Condensation Reaction:

-

A mixture of the 2-aminobenzaldehyde derivative (1.0 eq) and a suitable carbonyl compound with an adjacent activated methylene group (e.g., a malonic ester derivative) (1.2 eq) is dissolved in a high-boiling point solvent such as ethanol or dimethylformamide (DMF).

-

A catalytic amount of a base (e.g., potassium hydroxide or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid) is added to the mixture.

-

The reaction mixture is heated to reflux (typically 80-150 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (ranging from a few hours to 24 hours).

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired this compound derivative.

-

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally related quinoline derivatives, this compound represents a promising scaffold for the development of novel therapeutic agents in several key areas.

Anticancer Activity: Targeting Kinase Signaling Pathways

The 2-aminoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Numerous derivatives have shown potent inhibitory activity against various kinases implicated in cancer progression, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[5] The carboxylic acid at the 5-position can be exploited to enhance binding affinity and selectivity through interactions with specific residues in the kinase active site.

Potential Kinase Targets and Rationale:

| Kinase Target | Rationale for Inhibition | Potential Role of 5-COOH |

| Protein Kinase CK2 | Overexpressed in many cancers, promoting cell proliferation and survival.[6] | Derivatives of 2-aminoquinoline-3-carboxylic acid have shown inhibitory activity against CK2, suggesting the potential for the 5-COOH isomer.[3][6] |

| EGFR/HER-2 | Key drivers in various epithelial cancers. | The quinoline core is present in several EGFR/HER-2 inhibitors. The 5-COOH could form crucial hydrogen bonds in the ATP-binding pocket. |

| PI3K/Akt/mTOR Pathway | A central signaling node frequently dysregulated in cancer. | 2-aminoquinoline derivatives have been reported as PI3K inhibitors.[7] The 5-COOH could be oriented to interact with key residues in the catalytic or allosteric sites. |

Signaling Pathway Diagram:

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Anti-inflammatory and Immunomodulatory Effects

Quinoline derivatives have demonstrated significant anti-inflammatory properties.[8] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, this compound could serve as a scaffold for developing novel anti-inflammatory agents.

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Cytokine Production: Modulation of signaling pathways such as NF-κB.

-

Enzyme Inhibition: Targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Experimental Workflow for Anti-inflammatory Screening:

Caption: Workflow for evaluating the anti-inflammatory potential of this compound derivatives.

Future Directions and Conclusion